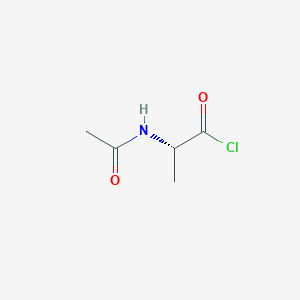
(2S)-2-(Acetylamino)propionic acid chloride
Übersicht
Beschreibung
(2S)-2-(Acetylamino)propionic acid chloride is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S)-2-(Acetylamino)propionic acid chloride, also known as acetyl-L-cysteine chloride, is a derivative of cysteine that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its ability to modulate various biological pathways, making it a candidate for therapeutic applications.
- Molecular Formula : C₄H₈ClN₁O₂S
- Molecular Weight : 171.63 g/mol
- Structure : The compound features an acetylamino group attached to a propionic acid backbone, with a chloride substituent enhancing its reactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antioxidant Properties
- The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. It has been shown to enhance the levels of glutathione, a critical antioxidant in the body, thereby protecting cells from damage caused by free radicals.
-
Anticancer Activity
- Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including melanoma and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of this compound on prostate cancer cells revealed that:
- Cell Lines Tested : LNCaP and PC-3 prostate cancer cell lines.
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 μM to 2 μM, indicating potent cytotoxic activity.
- Mechanism : Flow cytometry analysis showed an increase in apoptotic cells after treatment with the compound.
Case Study 2: Antioxidant Activity Assessment
In a separate investigation focused on antioxidant properties:
- Model Used : Human hepatocytes subjected to oxidative stress.
- Results : Treatment with this compound resulted in a significant increase in intracellular glutathione levels and a reduction in markers of oxidative damage.
- : The compound's ability to enhance glutathione synthesis suggests its potential as a therapeutic agent for conditions associated with oxidative stress.
Comparative Biological Activity
| Activity Type | This compound | Harmine | Other Compounds |
|---|---|---|---|
| Antioxidant | High | Moderate | Variable |
| Anticancer | Potent against prostate and melanoma | Less potent | Various |
| Enzyme Inhibition | GR Inhibitor | No significant effect | Variable |
Eigenschaften
IUPAC Name |
(2S)-2-acetamidopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKGJXIWUKAIQA-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















